N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide
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Overview
Description
Pyrazole is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The structure of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can also undergo various chemical reactions, including nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structures. For instance, 1-(1-Methylpyrazol-4-yl)ethanone has a molecular formula of C6H8N2O and an average mass of 124.141 Da .Scientific Research Applications
Synthesis and Chemical Characterization
- A study details the synthesis of a new heterocyclic compound, closely related to N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide, from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution, characterized by various spectroscopic methods (Aydın & Dağci, 2010).
Potential Therapeutic Applications
- A series of novel compounds, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, were synthesized and evaluated for their potential therapeutic applications such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Corrosion Inhibition
- Studies on bipyrazolic-type organic compounds, structurally related to N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide, show that these compounds have significant inhibitory effects on the corrosion of metals in acidic media, suggesting applications in industrial corrosion protection (Chetouani et al., 2005); (Ansari et al., 2016).
Antimicrobial and Antitumor Activities
- Pyrazole derivatives have been synthesized and evaluated for their potential as antitumor, antifungal, and antibacterial agents, demonstrating the relevance of similar compounds in pharmaceutical research (Titi et al., 2020); (Gomha et al., 2016).
Molecular Docking Studies
- Molecular docking studies on pyrazole-imidazole-triazole hybrids, which include similar structural features, help in understanding the binding modes of these compounds, informing their potential use in antimicrobial treatments (Punia et al., 2021).
Mechanism of Action
While the specific mechanism of action for “N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide” is not available, pyrazole derivatives have been found to exhibit diverse biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Safety and Hazards
Future Directions
Research on pyrazole derivatives is ongoing, with recent studies focusing on the synthesis and properties of different pyrazole derivatives . Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry, drug discovery, and more .
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-9(6-12-14)13-10(15)8-2-4-11-5-3-8/h2-7H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITDJUUIIYWQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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